4-isopropoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-isopropoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide” is a chemical compound. It has been mentioned in the context of radiosynthesis and evaluation .
Molecular Structure Analysis
The molecular structure of “4-isopropoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide” involves a piperidine ring, which is a common feature in many pharmaceutical compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity of Benzamide Derivatives
Researchers have synthesized novel benzamides and their metal complexes to explore their structural characteristics and bioactivity. These compounds, including variations with piperidine and substituted benzaldehydes, have shown promising antibacterial activity against several bacterial strains. The copper complexes of these benzamides exhibited enhanced activity compared to the free ligands, suggesting their potential in antimicrobial applications (Khatiwora et al., 2013).
Novel Piperidine Derivatives and Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds showed that substituting the benzamide with bulky moieties significantly increased their activity, indicating their potential as therapeutic agents for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Anti-Inflammatory and Analgesic Agents
Research on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has shown these compounds to possess significant anti-inflammatory and analgesic activities. These findings support the development of new therapeutic agents based on benzamide derivatives for treating inflammation and pain (Abu‐Hashem et al., 2020).
Metabolism and Pharmacokinetics of Novel Compounds
The study of the metabolism of novel anaplastic lymphoma kinase inhibitors has revealed insights into the pharmacokinetics of benzamide derivatives. Understanding how these compounds are metabolized and cleared in the body is crucial for their development into effective cancer treatments (Teffera et al., 2013).
Serotonin Receptor Agonists
Benzamide derivatives have been synthesized and evaluated for their serotonin 4 (5-HT(4)) receptor agonist activity, highlighting their potential in treating gastrointestinal disorders. These studies contribute to the understanding of molecular interactions and the design of compounds with improved bioavailability and therapeutic profiles (Sonda et al., 2003).
Eigenschaften
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-15(2)25-19-5-3-17(4-6-19)20(23)21-13-16-7-10-22(11-8-16)18-9-12-24-14-18/h3-6,15-16,18H,7-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQWVWFYIWDLOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.